

analytical methods for Dimoxamine quantification

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Compound Focus: Dimoxamine, (S)-

CAS No.: 52881-88-6

Cat. No.: S13197273

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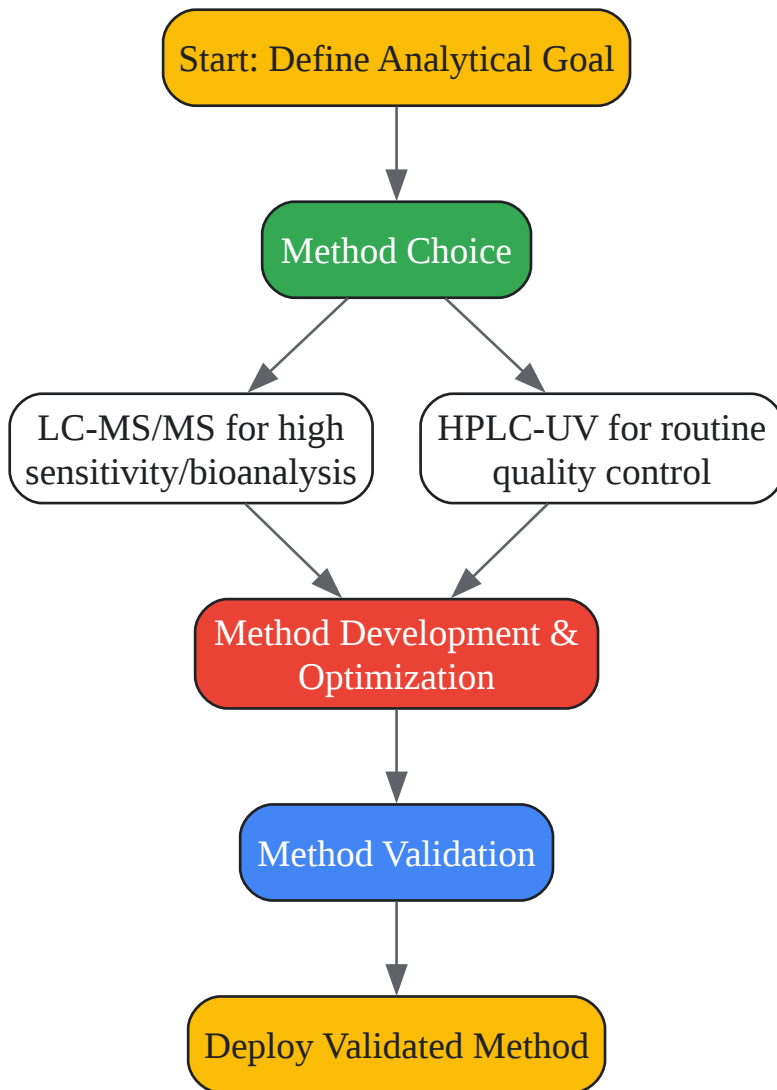
Analytical Methods for Related Compounds

Analytical Technique	Related Compound	Key Parameters	Performance & Application	Reference
LC-Tandem MS (LC-MS/MS)	2C-B (a phenethylamine)	Column: C18; Mobile Phase: Water/Acetonitrile + 0.1% formic acid; Detection: ESI-MS/MS	High accuracy/precision for pharmacokinetics in human plasma [1]	
HPLC with Single Quad MS	Nitrosamine Impurities (NTTP)	Instrument: Single quadrupole MS (e.g., Waters QDa); Focus: HPLC parameter optimization	Achieved LOQ of 0.5 ng/mL (0.1 ppm); suitable for routine impurity testing [2] [3]	
HPLC with UV/Vis Detection (HPLC-DAD)	Diosmin (a flavonoid)	Column: C18; Detection: 270 nm; Mobile Phase:	Used for quantification of active ingredient in	

Analytical Technique	Related Compound	Key Parameters	Performance & Application	Reference
		Methanol/Water + 0.1% H3PO4	pharmaceutical tablets [4]	
UV-Vis Spectrophotometry	Phenolic Compounds	N/A	Used for identity confirmation and purity assessment per pharmacopeia (e.g., USP, EP) [5]	

Proposed Workflow for Dimoxamine Method Development

Given the lack of direct data, developing a method for Dimoxamine would likely follow a systematic workflow. The diagram below outlines this proposed process.



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Detailed Protocol for an LC-MS/MS Method (Proposed)

Based on the method used for the phenethylamine 2C-B, here is a detailed protocol that could be adapted for Dimoxamine [1].

1. Sample Preparation

- **Plasma/Serum Samples:** Precipitate proteins by adding a volume of ice-cold acetonitrile (e.g., 3:1 ratio) to the sample. Vortex mix and centrifuge (e.g., 13,000 × g for 10 minutes). Collect the supernatant for analysis.

- **Pharmaceutical Formulations:** For tablets, powder them and dissolve/sonicate an exact weight in a suitable solvent like methanol or a methanol-water mixture. Dilute to volume and filter before analysis [4].

2. Instrumentation and Chromatography

- **LC System:** UHPLC or HPLC system capable of handling gradient elution.
- **Column:** A reverse-phase C18 column (e.g., 100-150 mm x 2.1-4.6 mm, 2.6-5 µm particle size) is recommended [1] [2].
- **Mobile Phase:** A binary gradient is typically used.
 - **Mobile Phase A:** Water with 0.1% (v/v) formic acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% (v/v) formic acid.
 - **Example Gradient:** Start at 5% B, increase to 95% B over 5-10 minutes, hold, then re-equilibrate.
- **Flow Rate:** 0.2 - 0.7 mL/min (adjust based on column dimensions) [1] [4].
- **Injection Volume:** 1-10 µL.
- **Column Temperature:** Maintained at 30-40°C.

3. Mass Spectrometry Detection

- **Ion Source:** Electrospray Ionization (ESI) in positive mode.
- **Operation Mode:** Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Dimoxamine would need to be determined experimentally.
- **Source Parameters:** Gas flows and temperatures should be optimized for the specific instrument.

4. Method Validation Once a method is developed, it must be validated per ICH or FDA guidelines. Key parameters to evaluate include [1] [2]:

- **Linearity and Range:** A minimum of 5 calibration standards to establish a linear range.
- **Accuracy and Precision:** Assessed using quality control samples at low, medium, and high concentrations.
- **Limit of Quantification (LOQ):** The lowest concentration that can be measured with acceptable accuracy and precision.
- **Specificity:** Demonstrate that the method can unequivocally quantify Dimoxamine in the presence of excipients or potential metabolites.
- **Stability:** Evaluate the stability of Dimoxamine in the sample matrix and in solution under various storage and handling conditions.

Important Notes and Recommendations

- **Lack of Direct Data:** The information provided is an extrapolation from analyses of compounds that are structurally related or share similar analytical challenges. The exact conditions for Dimoxamine must be empirically determined.
- **Structural Considerations:** Dimoxamine's structure suggests it should be amenable to analysis by LC-MS with ESI in positive mode and by HPLC-UV, likely with strong UV absorption around 280 nm, similar to other phenolic compounds [6].
- **Recommended Path Forward:** To obtain specific information, I suggest you:
 - Search specialized scientific databases like SciFinder or Reaxys using the CAS Number **52881-88-6**.
 - Review the patent literature for the synthesis or application of Dimoxamine, as these documents often include analytical methods.
 - Adapt one of the general protocols above (preferably the LC-MS/MS method) and begin systematic optimization in your laboratory.

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